4-Allylheptafluorotoluene
Overview
Description
4-Allylheptafluorotoluene is a chemical compound used for pharmaceutical testing . It is not intended for human or veterinary use. The molecular formula of this compound is C10H5F7 and it has a molecular weight of 258.13 g/mol.
Chemical Reactions Analysis
The analysis of chemical reactions involves understanding the reactants, products, and the conditions under which the reaction occurs. Unfortunately, specific information about the chemical reactions involving this compound is not available .Scientific Research Applications
Fluorinated Compounds in DNA Analogs and Biodegradation
Fluorinated hydrocarbons, similar to 4-Allylheptafluorotoluene, have been synthesized as analogues to study DNA replication processes. For instance, 2,4-Difluorotoluene, shaped like the DNA base thymine, was found to be replicated by DNA polymerase enzymes despite being nonpolar and lacking the ability to form Watson-Crick hydrogen bonds. This discovery challenged the traditional understanding that replication fidelity primarily depends on hydrogen bonding, suggesting that steric effects might play a significant role (Kool & Sintim, 2006; Goodman, 1997).
Environmental Implications and Treatment
Research on the biodegradation of nitrotoluene compounds, which share structural similarities with this compound, highlights the environmental impact and treatment of fluorinated pollutants. Studies demonstrate the aerobic biodegradation capabilities for compounds like 2,4-dinitrotoluene, suggesting potential pathways for the environmental mitigation of related fluorinated compounds (Freedman, Shanley, & Scholze, 1996).
Applications in Material Science
Fluorinated compounds have been utilized in the development of advanced materials, such as in the construction of electrochemical sensors for detecting nitroaromatic compounds, including dinitrotoluene. The unique properties of fluorinated materials, potentially including derivatives of this compound, enable the fabrication of sensors with high sensitivity and specificity (Rani et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
1,2,4,5-tetrafluoro-3-prop-2-enyl-6-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F7/c1-2-3-4-6(11)8(13)5(10(15,16)17)9(14)7(4)12/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRPLHXTKTYSJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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